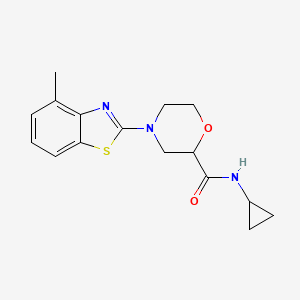![molecular formula C22H32N4O3 B12236074 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine](/img/structure/B12236074.png)
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazinyl group, a piperidine ring, and an oxane-2-carbonyl moiety
Preparation Methods
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, followed by its functionalization to introduce the tert-butyl group. The subsequent steps involve the formation of the piperidine ring and the attachment of the oxane-2-carbonyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares the imidazo[1,2-b]pyridazinyl group but differs in its overall structure and functional groups.
tert-Butyl 7-[2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-pyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate: Another similar compound with a different arrangement of functional groups and rings.
Properties
Molecular Formula |
C22H32N4O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone |
InChI |
InChI=1S/C22H32N4O3/c1-22(2,3)18-14-26-19(23-18)7-8-20(24-26)29-15-16-9-11-25(12-10-16)21(27)17-6-4-5-13-28-17/h7-8,14,16-17H,4-6,9-13,15H2,1-3H3 |
InChI Key |
WPTNOOBRWNHXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12235991.png)
![1-(2-Chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12235993.png)
![1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12235995.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12236001.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236007.png)


![5-Methyl-2-[(1-{[4-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12236024.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12236027.png)
![2-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B12236055.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12236061.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12236064.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine](/img/structure/B12236080.png)
